molecular formula C6H10N2O2 B3346259 2-ethoxy-1-methoxy-1H-imidazole CAS No. 116451-48-0

2-ethoxy-1-methoxy-1H-imidazole

Cat. No.: B3346259
CAS No.: 116451-48-0
M. Wt: 142.16 g/mol
InChI Key: UPKOGYIPLRAEOV-UHFFFAOYSA-N
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Description

2-Ethoxy-1-methoxy-1H-imidazole is a substituted imidazole derivative featuring ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 2- and 1-positions of the imidazole ring, respectively. Imidazoles are heterocyclic aromatic compounds with two nitrogen atoms in the five-membered ring, making them versatile scaffolds in medicinal chemistry, agrochemicals, and materials science. The substitution pattern of this compound—particularly the alkoxy groups—influences its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

2-ethoxy-1-methoxyimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-3-10-6-7-4-5-8(6)9-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKOGYIPLRAEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553029
Record name 2-Ethoxy-1-methoxy-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116451-48-0
Record name 2-Ethoxy-1-methoxy-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-1-methoxy-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl chloroacetate with oxalic acid diethyl ester in the presence of sodium ethylate can yield intermediate compounds that can be further cyclized to form the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-1-methoxy-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-ethoxy-1-methoxy-1H-imidazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-ethoxy-1-methoxy-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Imidazole Derivatives
Compound Name Substituents Molecular Weight Key Properties/Applications References
2-Ethoxy-1-methoxy-1H-imidazole 1-OCH₃, 2-OCH₂CH₃ 156.17 (calc.) Not explicitly reported N/A
2-(1-Ethoxyethyl)-1H-imidazole 2-(CH₂OCH₂CH₃) 140.19 Intermediate in organic synthesis
4-Ethoxy-1,2-dimethyl-5-nitro-1H-imidazole 1-CH₃, 2-CH₃, 4-OCH₂CH₃, 5-NO₂ 185.18 Antimicrobial potential
6-Methoxy-1-phenyl-1H-benzo[d]imidazole 6-OCH₃, 1-Ph (benzimidazole core) 224.25 (calc.) Photoreactive intermediate
2-[(E)-[(E)-2-Hydroxyethenyl]azo]-1H-imidazole Azo group at C2 138.13 Potential dye or ligand

Key Observations :

  • Electronic Effects: The ethoxy and methoxy groups in this compound are electron-donating, enhancing ring electron density compared to nitro-substituted derivatives (e.g., 4-ethoxy-1,2-dimethyl-5-nitro-1H-imidazole), where the NO₂ group withdraws electrons, increasing reactivity in electrophilic substitutions .
  • Steric Considerations : Bulky substituents (e.g., 1-phenyl in benzimidazoles) reduce solubility in polar solvents but improve lipophilicity, a critical factor in drug design .

Pharmacological and Functional Comparisons

Insights :

  • The ethoxy and methoxy groups in this compound may enhance solubility in aqueous media compared to purely alkyl-substituted imidazoles (e.g., 2-methyl derivatives), though this remains speculative without direct data.
  • Nitroimidazoles exhibit pronounced antimicrobial activity due to their redox-active nitro groups, a feature absent in the target compound .

Physicochemical Properties

  • Solubility : Methoxy and ethoxy groups generally improve water solubility compared to hydrophobic alkyl chains. For example, Ethyl 1H-imidazole-1-acetate () leverages an ester group for balanced lipophilicity, suggesting that this compound may exhibit moderate solubility in polar organic solvents .
  • Stability : Alkoxy groups are less prone to hydrolysis than ester or amide substituents, implying greater stability under physiological conditions compared to compounds like Ethyl 1H-imidazole-1-acetate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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